1-Phenyl-3-(3-phenylpropyl)urea

Overview

Description

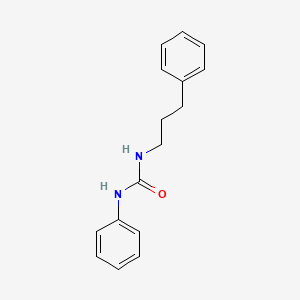

1-Phenyl-3-(3-phenylpropyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of the urea moiety and a 3-phenylpropyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(3-phenylpropyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of phenyl isocyanate with 3-phenylpropylamine in an organic solvent under controlled temperature conditions . Another approach is the reaction of aniline hydrochloride with urea in an aqueous solution, followed by crystallization and purification steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using environmentally friendly and cost-effective methods. The use of water as a solvent and the avoidance of hazardous reagents like phosgene are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(3-phenylpropyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include various substituted urea derivatives, amines, and oxidized urea compounds .

Scientific Research Applications

1-Phenyl-3-(3-phenylpropyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. For instance, as a cardiac myosin ATPase activator, it binds to the myosin ATPase enzyme, enhancing its activity and improving cardiac muscle contraction . The compound’s structure allows it to selectively target cardiac myosin over other types of myosin, making it a promising therapeutic agent for heart failure .

Comparison with Similar Compounds

1-Phenyl-3-(3-phenylpropyl)urea can be compared with other urea derivatives such as:

1-Phenethyl-3-(3-phenylpropyl)urea: This compound has similar cardiac myosin ATPase activation properties but differs in the substitution pattern on the nitrogen atom.

1-Benzyl-3-(3-phenylpropyl)urea: Another derivative with significant cardiac myosin ATPase activation, but with a benzyl group instead of a phenyl group.

1-(3-Phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)methylurea: This compound has a tetrahydropyran-4-yl moiety, which enhances its activity as a cardiac myosin ATPase activator.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Phenyl-3-(3-phenylpropyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a phenyl group linked to a urea moiety and a propyl side chain. The general synthetic route involves the reaction of phenyl isocyanate with 3-phenylpropanamine under controlled conditions.

Synthetic Pathway:

- Reagents : Phenyl isocyanate, 3-phenylpropanamine.

- Conditions : Typically requires an inert atmosphere and a solvent such as dichloromethane.

- Yield : The yield can vary but is often optimized through temperature control and reaction time.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of arylurea derivatives, including this compound. A notable investigation demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 1.6 - 3.125 | Bacteriostatic against MDR strains |

| Control (Linezolid) | >25 | Resistant strains |

This indicates that the compound exhibits significant antibacterial activity, particularly against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by such pathogens .

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of various urea derivatives on cancer cell lines. A series of derivatives similar to this compound showed promising results:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a (with hydroxymethylpiperidine) | SK-MEL-5 (melanoma) | 0.5 | Induces apoptosis |

| 5b | A498 (renal cancer) | 1.2 | Cell cycle arrest |

Compounds exhibited broad-spectrum activity, with some derivatives showing lethal effects on specific cancer cell lines, highlighting their potential in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with key biological macromolecules, including enzymes and receptors involved in cellular signaling pathways. For example, studies indicate that modifications in the urea structure can enhance binding affinity to targets such as indoleamine 2,3-dioxygenase (IDO1), which is crucial for immune modulation in cancer .

Case Studies

- Study on MDR Strains : A clinical study involving various arylurea derivatives demonstrated that modifications leading to increased lipophilicity enhanced antibacterial activity against S. epidermidis. The study emphasized structure–activity relationships that guide the development of more effective compounds .

- Cancer Cell Line Evaluation : Another research effort focused on evaluating the antiproliferative effects of urea derivatives across a panel of cancer cell lines, revealing that certain structural features significantly influenced their efficacy against tumor growth .

Properties

IUPAC Name |

1-phenyl-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWYHHOEZMXBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299673 | |

| Record name | 1-phenyl-3-(3-phenylpropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70622-91-2 | |

| Record name | NSC131954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-3-(3-phenylpropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.